molecular formula C7H9BrN2 B1290714 5-Bromo-2-methylbenzene-1,3-diamine CAS No. 937661-13-7

5-Bromo-2-methylbenzene-1,3-diamine

Cat. No.: B1290714
CAS No.: 937661-13-7
M. Wt: 201.06 g/mol
InChI Key: VSVMIOZBSVJKEC-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzene-1,3-diamine: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzene, featuring a bromine atom and two amino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylbenzene-1,3-diamine typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron (Fe) as a catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substituted Benzene Derivatives: Depending on the reaction, various substituted benzene derivatives can be formed, such as 5-bromo-2-methylbenzene-1,3-diamine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its structural features.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylbenzene-1,3-diamine is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and applications in synthesis and materials science.

Properties

IUPAC Name

5-bromo-2-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVMIOZBSVJKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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